N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzothiazole ring These structural elements are known for their diverse biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the benzofuran, thiazole, and benzothiazole rings. Common synthetic strategies include:
Etherification and Dehydrative Cyclization: This method involves the etherification of o-hydroxyacetophenones followed by dehydrative cyclization under basic conditions.
Transition-Metal Catalysis: The cyclization of aryl acetylenes using transition-metal catalysts is another approach.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran, thiazole, and benzothiazole rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran derivative with anticancer properties.
Uniqueness
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to the combination of its three distinct rings, which confer a wide range of biological activities. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c1-25-13-3-5-16-12(6-13)7-17(26-16)15-9-27-20(22-15)23-19(24)11-2-4-14-18(8-11)28-10-21-14/h2-10H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHQWNWCWZZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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